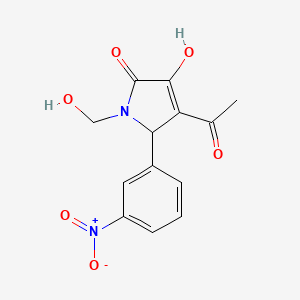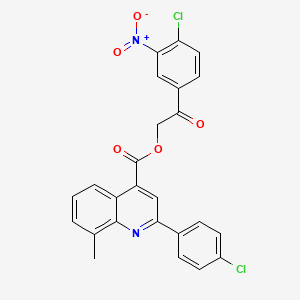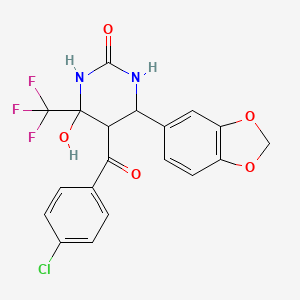
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, acetyl group, hydroxyl groups, and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Nitration: The nitrophenyl group can be introduced through nitration of a phenyl ring using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Acetyl chloride, acetic anhydride, pyridine.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the nitro group.
4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with the nitro group in a different position.
Uniqueness
The presence of the nitrophenyl group at the 5-position and the combination of acetyl and hydroxyl groups make 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one unique. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H12N2O6/c1-7(17)10-11(14(6-16)13(19)12(10)18)8-3-2-4-9(5-8)15(20)21/h2-5,11,16,18H,6H2,1H3 |
InChI Key |
VMIBBQIGHBTZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620651.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B11620665.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620676.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11620678.png)
![2-ethoxy-4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11620685.png)
![(2Z)-3-(diethoxycarbonyl)-3-phenyl-2-(phenylcarbonylamino)-N-[3-(trifluorometh yl)phenyl]prop-2-enamide](/img/structure/B11620690.png)
![N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11620699.png)
![N-(Butan-2-YL)-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11620712.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11620726.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)

